molecular formula C19H20Si B14382709 (1-Benzylidene-1H-inden-3-yl)(trimethyl)silane CAS No. 89523-92-2

(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane

Cat. No.: B14382709
CAS No.: 89523-92-2
M. Wt: 276.4 g/mol
InChI Key: BUOXGMPQXWOCAW-UHFFFAOYSA-N
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Description

(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane is an organic compound that features a benzylidene group attached to an indene core, with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylidene-1H-inden-3-yl)(trimethyl)silane typically involves the reaction of 1H-indene-3-carbaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce benzyl derivatives.

Scientific Research Applications

(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzylidene-1H-inden-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzylidene group can undergo electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily substituted, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylidene-1H-inden-3-yl)(dimethyl)silane
  • (1-Benzylidene-1H-inden-3-yl)(triethyl)silane
  • (1-Benzylidene-1H-inden-3-yl)(triphenyl)silane

Uniqueness

(1-Benzylidene-1H-inden-3-yl)(trimethyl)silane is unique due to its specific combination of a benzylidene group and a trimethylsilyl group attached to an indene core. This structure imparts distinct reactivity and stability, making it valuable for various synthetic applications .

Properties

CAS No.

89523-92-2

Molecular Formula

C19H20Si

Molecular Weight

276.4 g/mol

IUPAC Name

(3-benzylideneinden-1-yl)-trimethylsilane

InChI

InChI=1S/C19H20Si/c1-20(2,3)19-14-16(13-15-9-5-4-6-10-15)17-11-7-8-12-18(17)19/h4-14H,1-3H3

InChI Key

BUOXGMPQXWOCAW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC2=CC=CC=C2)C3=CC=CC=C31

Origin of Product

United States

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